4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that contains pyridazine, piperazine, pyrazole, and pyrimidine rings
Preparation Methods
The synthesis of 4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step procedures. The synthetic route often starts with the preparation of the core pyrimidine structure, followed by the introduction of the pyrazole and piperazine moieties. Reaction conditions may include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrazole rings, using reagents such as alkyl halides or acyl chlorides.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine and piperazine rings may play a role in binding to these targets, while the pyrazole and pyrimidine rings may contribute to the overall stability and activity of the compound. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar compounds include:
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 3-(4-Methylpiperazin-1-yl)aniline
- 4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline
Compared to these compounds, 4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its combination of pyridazine, piperazine, pyrazole, and pyrimidine rings, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C16H18N8 |
---|---|
Molecular Weight |
322.37 g/mol |
IUPAC Name |
3-methyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C16H18N8/c1-13-3-4-14(21-20-13)22-7-9-23(10-8-22)15-11-16(18-12-17-15)24-6-2-5-19-24/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
IAKNFIPQPFFITC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Origin of Product |
United States |
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